molecular formula C5H6N2O3S2 B15220191 4-Sulfamoylthiophene-3-carboxamide

4-Sulfamoylthiophene-3-carboxamide

Cat. No.: B15220191
M. Wt: 206.2 g/mol
InChI Key: MLELXQGWPXFOFD-UHFFFAOYSA-N
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Description

4-Sulfamoylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C5H6N2O3S2. It features a thiophene ring substituted with a sulfamoyl group at the 4-position and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production methods for 4-Sulfamoylthiophene-3-carboxamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-Sulfamoylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-Sulfamoylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Sulfamoylthiophene-3-carboxamide is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Sulfamoylthiophene-3-carboxamide is unique due to the presence of both sulfamoyl and carboxamide groups on the thiophene ring. This dual substitution can impart distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H6N2O3S2

Molecular Weight

206.2 g/mol

IUPAC Name

4-sulfamoylthiophene-3-carboxamide

InChI

InChI=1S/C5H6N2O3S2/c6-5(8)3-1-11-2-4(3)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10)

InChI Key

MLELXQGWPXFOFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)S(=O)(=O)N)C(=O)N

Origin of Product

United States

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